![molecular formula C23H22N4O3 B2629867 N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941907-23-9](/img/structure/B2629867.png)
N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a complex organic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including structure-activity relationships (SAR), synthesis, and case studies that highlight its efficacy.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C23H22N4O3 and a molecular weight of 406.45 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H22N4O3 |
Molecular Weight | 406.45 g/mol |
IUPAC Name | This compound |
CAS Number | 1291833-04-9 |
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. Specifically, derivatives of pyrazolo[1,5-a]pyrazines have shown promising results in targeting specific oncogenic pathways.
In a notable case study involving a library screening of drug candidates on multicellular spheroids, the compound demonstrated substantial cytotoxic effects against several cancer types. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Similar pyrazole derivatives have shown activity against both bacterial and fungal strains. For instance, compounds within this class have been tested against Staphylococcus aureus and Candida albicans using disk diffusion methods. The results indicated effective inhibition at varying concentrations, suggesting that N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazino[1,5-a]pyrazin-5-yl]acetamide could serve as a lead compound for further antimicrobial development .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methoxy group at the para position of the phenyl ring is hypothesized to enhance lipophilicity and improve cellular uptake. Additionally, modifications to the ethyl group can influence the selectivity and potency against specific biological targets.
Key Findings from SAR Studies
- Methoxy Substitution : Enhances solubility and bioavailability.
- Ethyl Group Variation : Alters interaction with target proteins.
- Pyrazine Core : Essential for biological activity; modifications can lead to increased potency against cancer cells.
Eigenschaften
IUPAC Name |
N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-16-5-4-6-18(13-16)24-22(28)15-26-11-12-27-21(23(26)29)14-20(25-27)17-7-9-19(30-2)10-8-17/h4-14H,3,15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDLULAPILETLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.